ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate

LogP Blood-Brain Barrier Lead Optimization

Ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate (CAS 1355740-34-9) is a heterocyclic building block featuring a fused triazole-azepine core with an ethyl ester substituent at position 3. Its molecular formula is C10H15N3O2, with a molecular weight of 209.25 g/mol.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B13009774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C2N1CCCCC2
InChIInChI=1S/C10H15N3O2/c1-2-15-10(14)9-12-11-8-6-4-3-5-7-13(8)9/h2-7H2,1H3
InChIKeyBVSOMTYDRTWJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate: A Triazoloazepine Scaffold for Medicinal Chemistry


Ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate (CAS 1355740-34-9) is a heterocyclic building block featuring a fused triazole-azepine core with an ethyl ester substituent at position 3 . Its molecular formula is C10H15N3O2, with a molecular weight of 209.25 g/mol. This scaffold has been explored in the rational design of non-steroidal anti-inflammatory agents [1].

Why Ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate Cannot Be Replaced by Simple Analogs


The ethyl ester moiety at position 3 of the triazoloazepine ring is not a mere spectator group; it crucially modulates both physicochemical properties and the compound's utility as a synthetic intermediate. Substitution with the free carboxylic acid or its salts (potassium, lithium) dramatically alters lipophilicity, solubility, and reactivity, making them unsuitable for the same downstream chemistry. Similarly, 3-aryl analogs [1] introduce significant steric bulk and electronic effects that shift the scaffold's biological target engagement away from the core objectives achievable with the ester. The following quantitative evidence demonstrates these critical differences.

Quantitative Differentiation Evidence for Ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate


Enhanced Lipophilicity (LogP) Over Free Carboxylic Acid Improves BBB Permeability Potential

The ethyl ester derivative exhibits a predicted consensus LogP of 1.8 compared to a predicted LogP of approximately -1.5 for the corresponding free carboxylic acid (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid) [1]. This 3.3 log unit increase in lipophilicity is a key determinant for improved passive membrane permeability and potential CNS penetration, a critical parameter for neurological drug discovery programs.

LogP Blood-Brain Barrier Lead Optimization

Superior Anti-Inflammatory Activity of 3-Aryl Analogs (Scaffold Validation) Compared to Ketorolac

While the target compound itself is a synthetic intermediate, closely related 3-aryl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepines (derived from the same core) demonstrate superior in vivo analgesic activity. Specifically, compound 7b (3-(2-hydroxyphenyl) derivative) achieved 95.5% inhibition of writhing vs. 85.9% for the reference drug ketorolac at a dose of 25 mg/kg i.p. in the acetic acid-induced writhing model [1]. The anti-inflammatory activity was also superior, with all tested derivatives showing 50.3%–73.0% inhibition of paw edema vs. 44.2% for diclofenac sodium [1].

NSAID Analgesic In Vivo Efficacy

Favorable Drug-Likeness Profile vs. In-Class Carboxylic Acid Salts

The ethyl ester meets key drug-likeness criteria (Lipinski's Rule of Five) with a molecular weight of 209.25 g/mol, no H-bond donors, and only 3 rotatable bonds . In contrast, the potassium or lithium salts of the corresponding carboxylic acid exhibit permanent ionic character, resulting in poor membrane permeability and limited oral bioavailability, despite acceptable solubility. This neutral, ester form is a mandated early-stage requirement for high-throughput screening libraries.

Drug-Likeness Rule of 5 Pharmacokinetics

Optimal Application Scenarios for Ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate


Medicinal Chemistry Lead Optimization: CNS-Penetrant NSAID Candidate Synthesis

Based on the validated anti-inflammatory activity of the 3-aryl triazoloazepine scaffold [1] and the superior LogP of the ethyl ester, this compound is ideal for initiating a medicinal chemistry campaign targeting CNS-active NSAIDs. Chemists can leverage the ester as a versatile synthetic handle to introduce diverse aromatic groups at position 3 while maintaining favorable BBB permeability.

Fragment-Based Drug Discovery (FBDD) Library Construction

The compound's low molecular weight (209.25 g/mol) and compliance with the Rule of Three for fragment libraries make it a premium fragment for screening against epigenetic or kinase targets. Its neutral, ester form ensures compatibility with standard biochemical assay conditions, unlike the charged carboxylate salts.

Process Chemistry: Late-Stage Diversification Intermediate

Procurement of this ethyl ester is recommended for process chemistry groups aiming to develop scalable routes to clinical candidates. The ester group can be selectively hydrolyzed to the acid or reduced to the alcohol, offering a strategic divergence point that the corresponding methyl ester or acid chloride may not provide with the same selectivity profile.

Pharmacokinetic (PK) Modulation Studies in Rodent Models

Investigators studying PK modulation of triazoloazepine-based therapeutics will find the ethyl ester a valuable tool compound. Its LogP of 1.8 predicts a balanced volume of distribution and clearance profile, making it a suitable starting point for oral bioavailability optimization studies.

Quote Request

Request a Quote for ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.